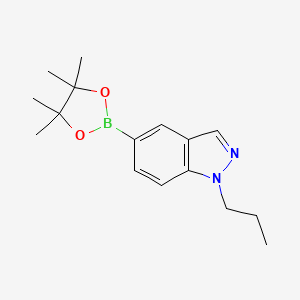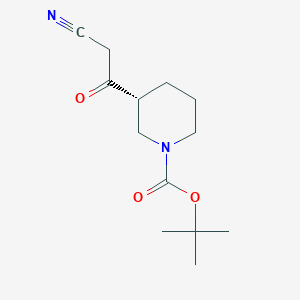![molecular formula C9H7NO3S B11763135 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is a compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an aldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of CO2 and hydrosilane in the presence of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been developed to achieve high yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Applications De Recherche Scientifique
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anti-cancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
5-Chlorobenzothiazole: A derivative with a chlorine atom at the 5-position.
Uniqueness
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-3-5(9(12)13)1-2-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
Clé InChI |
QTNXZEALACPPBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)




![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)




![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)

![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)

